

An In-Depth Technical Guide to Metabolic Profiling Using Anagrelide-13C2,15N,d2

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Compound of Interest

Compound Name: Anagrelide-13C2,15N,d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the stable isotopelabeled compound, **Anagrelide-13C2,15N,d2**, for the metabolic profiling of Anagrelide. This document outlines the metabolic pathways of Anagrelide, detailed experimental protocols for quantitative analysis, and a representative workflow for a metabolic profiling study.

Introduction to Anagrelide and Metabolic Profiling

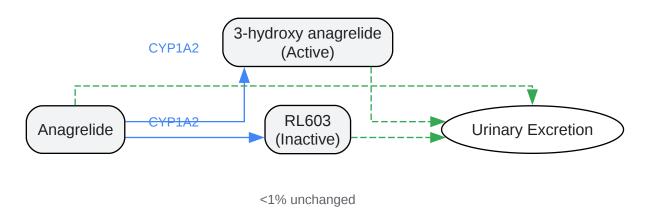
Anagrelide is an orally active imidazoquinazoline derivative used for the treatment of thrombocytosis in patients with chronic myeloproliferative disorders.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Anagrelide is crucial for optimizing its therapeutic efficacy and safety. Metabolic profiling, a key component of ADME studies, involves the identification and quantification of a drug and its metabolites in biological matrices.

The use of stable isotope-labeled internal standards, such as **Anagrelide-13C2,15N,d2**, is the gold standard for quantitative bioanalysis using mass spectrometry.[3] These standards are chemically identical to the analyte but have a different mass, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[3] **Anagrelide-13C2,15N,d2** is a commercially available stable isotope-labeled version of Anagrelide.[4][5][6][7]



Metabolic Pathways of Anagrelide

Anagrelide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[2] The two major metabolites are 6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one (also known as 3-hydroxy anagrelide or BCH24426) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603).[2] The 3-hydroxy anagrelide is a pharmacologically active metabolite.[2]



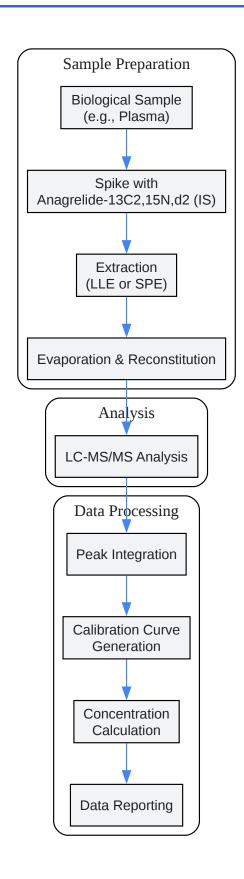
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Caption: Metabolic pathway of Anagrelide.

Experimental Workflow for Metabolic Profiling

A typical workflow for a metabolic profiling study of Anagrelide using **Anagrelide-13C2,15N,d2** as an internal standard is depicted below. This process involves sample collection, preparation, analysis by LC-MS/MS, and data processing.





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Caption: Experimental workflow for metabolic profiling.



Detailed Experimental Protocols

The following are representative protocols for the quantification of Anagrelide and its metabolites in human plasma.

Sample Preparation (Liquid-Liquid Extraction)

- To 100 μL of human plasma in a microcentrifuge tube, add 10 μL of Anagrelide-13C2,15N,d2 internal standard working solution (concentration will depend on the expected analyte concentration range).
- Add 50 μL of a suitable buffer (e.g., 0.1 M ammonium acetate).
- Vortex for 30 seconds.
- Add 500 μL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
- · Vortex for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of Anagrelide and its metabolites.[1][8]

Chromatographic Conditions (Representative)



Parameter	Value	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Flow Rate	0.4 mL/min	
Gradient	Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and reequilibrate for 1 minute.	
Injection Volume	5 μL	
Column Temperature	40°C	

Mass Spectrometric Conditions (Representative)

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
Source Temperature	500°C	
IonSpray Voltage	5500 V	

MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Anagrelide	256.0	198.9
3-hydroxy anagrelide	272.0	199.0
RL603	216.0	199.0
Anagrelide-13C2,15N,d2 (IS)	261.1	202.9



Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Anagrelide and its active metabolite, 3-hydroxyanagrelide, from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Anagrelide (0.5 mg Oral Dose, Fasting)[9]

Parameter	Mean ± SD
Cmax (pg/mL)	1997.1 ± 1159.2
AUC0-t (pg·h/mL)	4533.3 ± 2379.3
Tmax (h)	0.94 (median)
t½ (h)	~1.7

Table 2: Pharmacokinetic Parameters of Anagrelide and 3-hydroxyanagrelide (2 mg Oral Dose, Fasting)[10][11]

Compound	Parameter	Value (Mean ± SD)
Anagrelide	Cmax (ng/mL)	13.9 ± 5.9
AUC0-t (ng·h/mL)	33.4 ± 12.0	
Tmax (h)	1.0 (median)	_
t½ (h)	1.5 ± 0.3	_
3-hydroxyanagrelide	Cmax (ng/mL)	14.1 ± 4.1
AUC0-t (ng·h/mL)	68.6 ± 18.2	
Tmax (h)	1.5 (median)	_
t½ (h)	2.5 ± 0.5	_

Conclusion



The use of **Anagrelide-13C2,15N,d2** as an internal standard provides a robust and reliable method for the metabolic profiling of Anagrelide. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding the pharmacokinetics and metabolism of Anagrelide. Accurate and precise quantification of Anagrelide and its metabolites is critical for ensuring its safe and effective use in the treatment of thrombocythemia.

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